3-Amino-5-fluorophenol
Description
Contextual Significance and Research Impetus for 3-Amino-5-fluorophenol Studies
The primary significance of this compound in academic research lies in its utility as a fluorinated building block. researchgate.netencyclopedia.pubnih.govmdpi.com The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. acs.orgtandfonline.comnih.gov The high electronegativity and small size of the fluorine atom can profoundly alter a molecule's physicochemical properties. These alterations often lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to biological targets like proteins. tandfonline.comacs.orgmdpi.com This ability to fine-tune molecular properties provides a strong impetus for the synthesis and study of fluorinated compounds.
This compound is a prime example of a molecule that offers multiple reactive sites for chemical modification. Its amino and hydroxyl groups can participate in a wide array of chemical reactions, making it a valuable precursor for creating diverse and complex molecules, including pharmaceuticals and advanced materials. evitachem.comsmolecule.comontosight.ai The specific placement of the fluorine atom at the meta-position relative to the other two functional groups also imparts unique electronic and reactivity characteristics compared to other isomers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1167055-92-6 |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol nih.gov |
| Appearance | Solid |
| SMILES | Nc1cc(F)cc(O)c1 |
| InChI Key | XOHHXAVXXARHDY-UHFFFAOYSA-N nih.gov |
This table is interactive and can be sorted by column.
Historical Overview of Aminophenol and Fluorophenol Research Leading to this compound
The development of this compound is conceptually rooted in two parallel streams of chemical research. The first involves aminophenols, which are compounds that have long been of commercial and scientific importance. researchgate.net Isomers like 2-aminophenol (B121084) and 4-aminophenol (B1666318) are foundational intermediates in the synthesis of dyes, photographic developers, and pharmaceuticals. researchgate.netwikipedia.org Research into the reactivity and applications of these compounds established a broad understanding of their chemical behavior. acs.orgtaylorandfrancis.com
The second stream is the rise of organofluorine chemistry. Beginning in the mid-20th century, chemists recognized that introducing fluorine into organic scaffolds could lead to molecules with unique and desirable properties. nih.gov This spurred extensive research into methods for fluorination and the study of simple fluorinated aromatics, such as fluorophenols. acs.orgresearchgate.net Investigations into the different isomers of fluorophenol revealed that the position of the fluorine atom significantly affects the molecule's properties, including its acidity, reactivity, and behavior in biological systems. nih.govdntb.gov.uaresearchgate.net
The convergence of these two fields—the established utility of aminophenols and the strategic advantages of fluorination—led researchers to create hybrid structures. The synthesis and investigation of fluorinated aminophenols, including this compound and its isomers, became a logical progression, aiming to combine the functional group reactivity of aminophenols with the property-enhancing effects of fluorine. chembk.comossila.com
Current Research Landscape and Emerging Trends for this compound
Current research on this compound is primarily focused on its application as a key intermediate in the synthesis of high-value functional molecules. One significant emerging trend is its use in the creation of sophisticated fluorescent dyes. For instance, fluorinated rhodamine dyes, which can be synthesized using 3-amino-4-fluorophenol (B1338284) (a closely related isomer), are being developed for biological imaging due to the impact of fluorine on their optical properties. mdpi.com This highlights a broader trend where fluorinated phenols are used to fine-tune the photophysical characteristics of imaging agents.
Another area of growing interest is the metabolic stability of different fluorophenol isomers. Studies have suggested that the position of the fluorine atom can influence how a molecule is metabolized. For example, research on the glycosylation of fluorophenol isomers in certain biological systems has shown that the 3-fluorophenol (B1196323) scaffold can exhibit greater metabolic resistance compared to its 2- and 4-fluoro counterparts. This enhanced stability is a highly desirable trait in the development of long-lasting pharmaceutical agents.
Furthermore, fluorophenols are being explored as components in advanced materials. The introduction of fluorophenol-containing functional groups into polymers, such as polysiloxanes, can modify their thermal properties and surface interactions, making them suitable for applications like chemical sensors for gas detection. nih.gov As a trifunctional monomer, this compound presents potential for incorporation into novel polymers and materials where its specific substitution pattern can be exploited.
Table 2: Comparison of Spectroscopic Properties of Monofluorophenol Isomers
| Isomer | Conformer Stability | Experimental Notes |
|---|---|---|
| 2-Fluorophenol (B130384) | The cis conformer is stabilized by an intramolecular hydrogen bond. | The rotational spectrum shows only the lowest energy cis conformer. researchgate.net |
| 3-Fluorophenol | cis and trans conformers have very similar energy and are both observed. researchgate.net | In an argon matrix, only the trans conformer is observed, while in a nitrogen matrix, both are present. nih.gov |
| 4-Fluorophenol (B42351) | Only one conformer is possible due to symmetry. | The C-F bond length is a key parameter studied via infrared spectroscopy and theoretical calculations. acs.org |
This table is interactive and can be sorted by column.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAMRLDELSMXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-92-6 | |
| Record name | 3-amino-5-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 3 Amino 5 Fluorophenol and Its Derivatives
Established Synthetic Pathways for 3-Amino-5-fluorophenol
The preparation of this compound can be approached through several strategic disconnections of the target molecule. Key methods involve the manipulation of functional groups on a pre-existing benzene (B151609) ring.
Diazotization of an aromatic amine followed by reduction of the resulting diazonium salt is a classical and versatile method for introducing various substituents onto an aromatic ring. The synthesis of 3-fluorophenol (B1196323), a potential precursor, can be achieved from m-aminophenol through a diazotization reaction using reagents like potassium nitrite (B80452) (KNO₂) in the presence of anhydrous hydrofluoric acid. google.com A new one-pot procedure for synthesizing polyfluoroanisoles from polyfluoroanilines involves the diazotization followed by nucleophilic substitution with a methoxy (B1213986) group and subsequent reductive removal of the diazonium group. oup.com This method is particularly valuable for the synthesis of 3-fluoroanisoles, which can then be converted to 3-fluorophenols. oup.com
The stability of the diazonium salt is a critical factor, and the choice of reaction conditions, such as temperature and the acid medium, is crucial for a successful transformation. researchgate.net Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. researchgate.net
One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps. In the context of aminophenols, one-pot procedures have been developed for the synthesis of quinones and their derivatives. For example, a one-pot method for synthesizing amidonaphthoquinones from aminonaphthoquinones involves a sequence of reduction, coupling, and oxidation. nih.gov This approach demonstrates the potential for telescoping multiple reaction steps.
The oxidation of o-aminophenols to o-quinone imines is a key step in the synthesis of 1,4-benzoxazines. nih.govacs.org This oxidation can be achieved using various reagents, including hypervalent iodine compounds. mdpi.com The highly reactive o-quinone imines can then undergo in-situ reactions, such as inverse electron demand Diels-Alder (IEDDA) cycloadditions. nih.govacs.orgmdpi.com Biocatalytic methods, employing enzymes like horseradish peroxidase, have also been developed for the oxidation of aminophenols as a greener alternative to conventional oxidants. nih.govacs.org
The synthesis of isomers of this compound provides valuable insights into the regiochemical challenges and synthetic strategies in this class of compounds.
3-Amino-4-fluorophenol (B1338284): A multi-step synthesis for this isomer starts from 4-fluorophenol (B42351). The process involves halogenation at the 2-position, esterification, nitration at the 5-position, and finally, a reduction, hydrolysis, and dehalogenation sequence. patsnap.com A more direct, one-step hydrogenation of 2-bromo-4-fluoro-5-nitrobenzene ethyl formate (B1220265) has also been reported. Another pathway involves the Fries and Beckmann rearrangements. researchgate.nettandfonline.com
2-Amino-5-fluorophenol: This isomer can be prepared from 2,4-difluoroaniline (B146603) in a one-step reaction with potassium hydroxide. guidechem.com Another reported synthesis involves the reduction of a nitrophenol precursor using palladium on carbon as a catalyst. prepchem.com
The table below summarizes some of the key synthetic routes for these related fluoroaminophenols.
| Compound | Starting Material | Key Reaction Steps | Reference(s) |
| 3-Amino-4-fluorophenol | 4-Fluorophenol | Halogenation, Esterification, Nitration, Reduction, Dehalogenation | patsnap.com |
| 3-Amino-4-fluorophenol | 2-Bromo-4-fluoro-5-nitrobenzene ethyl formate | One-step Hydrogenation | |
| 2-Amino-5-fluorophenol | 2,4-Difluoroaniline | Reaction with Potassium Hydroxide | guidechem.com |
| 2-Amino-5-fluorophenol | Nitrophenol precursor | Catalytic Reduction | prepchem.com |
Advanced Synthetic Techniques and Reaction Conditions
Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted aromatic compounds. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming groups.
For instance, in the synthesis of 3-amino-4-fluorophenol, the halogenation of 4-fluorophenol is directed to the 2-position, ortho to the hydroxyl group. patsnap.com The subsequent nitration is then directed to the 5-position. patsnap.com The development of regioselective methods is crucial for synthesizing specific isomers without the need for tedious separation of product mixtures. One-pot reactions that combine multiple steps, such as the synthesis of benzofurans from phenols and α-haloketones, often exhibit high regioselectivity. researchgate.net Furthermore, the use of protecting groups and specific catalysts can be employed to control the regiochemical outcome of reactions.
Catalytic Methods for Aminophenol Synthesis (e.g., Palladium-Catalyzed Reactions)
Catalytic methods, particularly those employing palladium, have become powerful tools for the synthesis of aminophenols and their derivatives due to their efficiency and broad substrate scope. nih.govnih.gov Palladium-catalyzed reactions offer atom-economical and step-economic routes to complex molecules under relatively mild conditions. nih.govacs.org For instance, palladium catalysts have been successfully used in the aerobic oxidation of o-aminophenols with isocyanides to produce 2-aminobenzoxazoles and 3-aminobenzoxazines in moderate to excellent yields. nih.govorganic-chemistry.org This approach is valued for its experimental simplicity and the use of readily accessible starting materials. nih.govorganic-chemistry.org
Another significant application is the palladium-catalyzed sequential hydroamination and hydroxylation of 1,3-enynes with 2-aminophenol (B121084) derivatives. nih.govacs.org This strategy provides a redox-neutral pathway to synthesize 3,4-dihydro-2H-1,4-benzoxazines with good yields and high selectivity, notably without the need for acidic or basic additives. nih.govacs.org The practicality of such protocols is often demonstrated by their successful implementation on a gram scale. nih.govacs.org Furthermore, palladium-catalyzed tandem reactions involving o-aminophenols, bromoalkynes, and isocyanides have been developed for the synthesis of benzo[b] acs.orgrsc.orgoxazepines, showcasing the versatility of palladium catalysis in constructing complex heterocyclic structures from aminophenol precursors. thieme-connect.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of aminophenols to minimize environmental impact and enhance sustainability. rsc.orgopcw.org This involves designing processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgmatanginicollege.ac.in Key strategies include the use of environmentally benign solvents like water or supercritical carbon dioxide (scCO2), the development of catalyst-free reactions, and the use of renewable resources. rsc.orgmatanginicollege.ac.inalfa-chemistry.com
For example, an efficient and green process for producing p-aminophenol from nitrobenzene (B124822) hydrogenation has been developed using a Pt/Al2O3 catalyst in a supercritical CO2 and water medium. researchgate.net This method avoids mineral acids by utilizing in-situ formed carbonic acid, which can be easily removed by depressurization, thus eliminating the need for neutralization and reducing salt waste. researchgate.net Similarly, the synthesis of aminophenols has been explored using natural materials as catalyst supports, such as using nano-nickel on natural aragonite for the reduction of p-nitrophenol. tandfonline.comtandfonline.com These approaches align with green chemistry goals by utilizing abundant, non-toxic materials and often operating under milder conditions. tandfonline.comchemijournal.com The overarching aim is to improve atom economy, reduce energy consumption, and design safer chemicals and synthetic pathways. matanginicollege.ac.in
Table 1: Application of Green Chemistry Principles in Aminophenol Synthesis
| Green Chemistry Principle | Application in Aminophenol Synthesis | Reference |
|---|---|---|
| Prevention | Designing syntheses to minimize waste products. | alfa-chemistry.com |
| Atom Economy | Utilizing addition and rearrangement reactions that incorporate all starting materials into the final product. | matanginicollege.ac.in |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity, such as avoiding methyl isocyanate. | matanginicollege.ac.in |
| Safer Solvents and Auxiliaries | Employing water or supercritical CO2 as reaction media instead of volatile organic compounds. | rsc.orgresearchgate.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy requirements. | matanginicollege.ac.in |
| Use of Renewable Feedstocks | Investigating the synthesis of amines from biomass-derived materials. | rsc.org |
| Catalysis | Using catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. | rsc.orgchemijournal.com |
Purification and Characterization of Synthetic Products in Academic Settings
Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the final product.
Chromatographic Techniques for Purity Enhancement
Chromatography is a cornerstone of purification in chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used analytical method for the simultaneous determination and quantification of various aminophenols in a mixture. nih.gov For preparative purposes, techniques like flash column chromatography are employed to separate the target compound from byproducts and unreacted starting materials. rsc.org The choice of the stationary phase (e.g., silica (B1680970) gel, C18) and the mobile phase is critical for achieving effective separation. nih.govsielc.com For instance, a method for purifying 3-Amino-4-fluorophenol involves chromatography to remove it from the reaction mixture. biosynth.com Gas chromatography is another technique used, often after derivatization of the phenol (B47542) group, to assess purity. epa.gov
Recrystallization Methods for Product Isolation
Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms crystals of high purity, leaving impurities dissolved in the solvent. This method has been successfully applied to the purification of related compounds, such as 3,5-difluorophenol, where recrystallization from petroleum ether yielded a product with greater than 99.8% purity. google.com The selection of an appropriate solvent or solvent system, in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, is crucial for the success of this technique.
Spectroscopic Characterization for Structural Confirmation (e.g., NMR, LC-MS)
Once purified, the structure of this compound must be unequivocally confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an indispensable tool for elucidating molecular structure.
¹H NMR provides information about the number and environment of hydrogen atoms. For a related compound, 2-amino-5-fluorophenol, the proton signals appear in the aromatic region, with specific chemical shifts and coupling constants reflecting their positions on the fluorinated ring. universiteitleiden.nlnih.gov
¹³C NMR reveals the carbon skeleton of the molecule.
¹⁹F NMR is particularly important for fluorinated compounds, as the fluorine chemical shift is highly sensitive to the electronic environment, providing direct confirmation of the fluorine atom's presence and position. acs.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org It is used to determine the molecular weight of the compound and to provide further evidence of its purity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. rsc.org
Table 2: Spectroscopic Data for a Related Compound: 2-Amino-5-fluorophenol
| Technique | Nucleus/Mode | Solvent | Chemical Shifts (δ) and Coupling Constants (J) | Reference |
|---|---|---|---|---|
| ¹H NMR | ¹H | DMSO-d₆ | 6.53 (dd, J = 8.3, 6.3 Hz, 1H), 6.46 (dd, J = 10.3, 2.6 Hz, 1H), 6.35 (td, J = 8.7, 2.7 Hz, 1H) | universiteitleiden.nlnih.gov |
| ¹³C NMR | ¹³C | DMSO-d₆ | 154.63 (d, J = 230.8 Hz), Other signals not specified | universiteitleiden.nlnih.gov |
| LC-MS | ESI+ | - | m/z: calculated for C₆H₇FNO ([M+H]⁺), found value confirms mass. | nih.gov |
Scale-Up Considerations and Industrial Synthesis Applications
Transitioning a synthetic route from a laboratory setting to an industrial scale presents numerous challenges. nih.gov For aminophenols, which are important intermediates in the pharmaceutical and dye industries, process optimization is key. google.comresearchgate.net For example, p-aminophenol is a crucial starting material for the common analgesic, paracetamol. researchgate.netrsc.org
Key considerations for scale-up include:
Cost and Availability of Raw Materials : Industrial processes prioritize the use of inexpensive and readily available starting materials. google.com
Process Safety and Reaction Conditions : Reactions must be manageable on a large scale. This often means avoiding extreme temperatures and pressures and highly energetic reagents. google.com
Efficiency and Yield : Maximizing product yield and throughput is critical for economic viability. Continuous flow chemistry is an attractive alternative to traditional batch processing, as it can facilitate scale-up, ensure reproducibility, and improve safety. rsc.org
Waste Management : The environmental impact of industrial synthesis is a major concern. Processes that minimize hazardous byproducts and allow for solvent recycling are preferred. google.com
Purification : The purification method must be scalable, efficient, and cost-effective. While chromatography is common in the lab, industrial-scale purification may favor techniques like distillation or crystallization.
The development of a robust and economical synthesis, such as producing p-aminophenol from nitrobenzene in a way that minimizes difficult-to-handle byproducts like aniline, is a primary goal for industrial applications. google.com
Iii. Chemical Reactivity and Reaction Mechanisms of 3 Amino 5 Fluorophenol
Reactivity of the Amino Group in 3-Amino-5-fluorophenol
The amino group in this compound is a primary nucleophilic center, readily participating in reactions with a variety of electrophiles. Its reactivity is modulated by the electronic effects of the hydroxyl and fluorine substituents on the aromatic ring.
The amino group of this compound can be readily acylated to form amides. This reaction is a common strategy in organic synthesis to protect the amino group or to introduce new functional moieties. For instance, the reaction of this compound with acyl chlorides or anhydrides in the presence of a base leads to the corresponding N-acylated product. A notable application is in the synthesis of regorafenib, where 4-amino-3-fluorophenol (B140874) undergoes acylation as a key step. tandfonline.com The reaction conditions for acylation can be tailored, and enzymatic methods using lipases have also been explored for regioselective acylation of similar aminophenol derivatives. researchgate.net
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product | Reference |
|---|---|---|
| Acyl Chloride | N-(3-Fluoro-5-hydroxyphenyl)acetamide | tandfonline.com |
| Acetic Anhydride | N-(3-Fluoro-5-hydroxyphenyl)acetamide | |
| Ethyl Succinoyl Chloride | Ethyl 4-((9-ethyl-9H-carbazol-3-yl)amino-4-oxobutanoate | tubitak.gov.tr |
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. rsc.orgsemanticscholar.org These reactions are typically catalyzed by an acid or base and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is significant in the synthesis of various heterocyclic compounds and biologically active molecules. rsc.orgsemanticscholar.org For example, the condensation of aminophenols with trimethinium salts yields novel Schiff bases. rsc.org The reaction of 3-amino-9-ethylcarbazole (B89807) with 5-chloroisatin (B99725) is another illustration of Schiff base formation. tubitak.gov.tr
Table 2: Schiff Base Formation Reactions
| Carbonyl Compound | Schiff Base Product | Reference |
|---|---|---|
| Aromatic Aldehydes | (E)-2-(((3-Fluorophenyl)imino)methyl)phenol | frontiersin.org |
| 5-Chloroisatin | Imine derivative of 3-amino-9-ethylcarbazole | tubitak.gov.tr |
| Trimethinium salts | Novel Schiff bases | rsc.org |
Reactivity of the Phenolic Hydroxyl Group in this compound
The phenolic hydroxyl group in this compound imparts acidic properties and can act as a nucleophile or be a site for oxidation. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.
Phenols are susceptible to oxidation, and this compound is no exception. The oxidation of the phenolic hydroxyl group can lead to the formation of quinone-like structures. The presence of the electron-donating amino group can facilitate this oxidation. The specific products formed depend on the oxidizing agent and reaction conditions. For example, tyrosinase-catalyzed oxidation of fluorophenols has been shown to produce reactive fluoroquinones that can undergo further polymerization. researchgate.net
The hydroxyl group of this compound can act as a nucleophile in substitution reactions. For instance, it can be alkylated to form ethers. A particularly useful transformation is the Mitsunobu reaction, which allows for the conversion of the hydroxyl group into a variety of other functional groups with inversion of stereochemistry if the carbon is chiral. wikipedia.orgresearchgate.net This reaction typically involves triphenylphosphine (B44618) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds by converting the hydroxyl group into a good leaving group, which is then displaced by a nucleophile. wikipedia.org This method is widely used in the synthesis of complex molecules and natural products. nih.gov
Table 3: Mitsunobu Reaction Components and Products
| Nucleophile | Product | Reference |
|---|---|---|
| Carboxylic Acid | Ester | wikipedia.orgresearchgate.net |
| Imide | N-Substituted Imide | researchgate.net |
| p-Nitrobenzoic acid | Inverted alcohol derivative | nih.gov |
Reactivity of the Fluorine Atom in this compound
The fluorine substituent on the aromatic ring exhibits characteristic reactivity, particularly in nucleophilic substitution reactions, and plays a significant role in the molecular interactions of its derivatives.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry. nih.gov However, it typically requires the aromatic ring to be electron-deficient, a condition not met by fluorophenols, which are considered electron-rich and thus poor electrophiles for SNAr reactions. nih.gov The presence of the strongly electron-donating amino and hydroxyl groups in this compound further increases the electron density of the aromatic ring, making direct displacement of the fluorine atom by a nucleophile exceptionally challenging under standard conditions.
To overcome this inherent lack of reactivity, novel strategies have been developed. One such method involves the transient transformation of the phenol (B47542) into its corresponding phenoxyl radical through homolytic activation of the O–H bond. nih.gov This radical species acts as a powerful electron-withdrawing group, transiently activating the aromatic ring and lowering the kinetic barrier for nucleophilic attack by over 20 kcal/mol compared to the closed-shell phenol form. osti.gov This "homolysis-enabled electronic activation" strategy allows for the substitution of fluorine on electron-rich phenols with various nucleophiles. nih.govosti.gov
Table 1: Conditions for Homolysis-Enabled SNAr of a Fluorophenol Model System This table presents data for a model system, 2,6-dimethyl-4-fluorophenol, to illustrate the general conditions for this type of reaction.
| Nucleophile | Oxidant/Catalyst | Temperature (°C) | Yield (%) |
| Benzoic Acid | K₃Fe(CN)₆ / NaOH | 80 | 76 |
| Various | Ru(bpy)₃₂ / Blue Light | Room Temp. | N/A |
Data sourced from scientific studies on homolysis-enabled electrophile activation. osti.gov
In medicinal chemistry, the strategic incorporation of fluorine into a molecule is a common approach to enhance its pharmacological properties. researchgate.net Fluorine can improve metabolic stability, membrane permeation, and, notably, binding affinity to target proteins. researchgate.netacs.org Consequently, when this compound is used as a scaffold for designing biologically active derivatives, the fluorine atom is often intentionally retained.
Table 2: Association Constants (Kₐ) for Halophenol Derivatives with a Synthetic Receptor This table illustrates the enhanced binding affinity associated with fluorinated phenols compared to other halophenols.
| Analyte | Association Constant (Kₐ) (M⁻¹) |
| Pentafluorophenol (PFP) | 2.91 × 10⁵ |
| 2,3,5,6-Tetrafluorophenol (TFP) | 2.89 × 10² |
Data sourced from fluorescence titration studies. rsc.org
Aromatic Electrophilic Substitution Patterns in Fluorophenols
In aromatic electrophilic substitution (AES), the regiochemical outcome is determined by the directing effects of the substituents already present on the ring. For this compound, the hydroxyl and amino groups are powerful activating groups that direct incoming electrophiles to the positions ortho and para relative to themselves. The fluorine atom is a deactivating group but also directs ortho and para.
The positions on the this compound ring are:
Position 2: Ortho to -OH, para to -F, meta to -NH₂
Position 4: Para to -OH, ortho to -NH₂, ortho to -F
Position 6: Ortho to -OH, ortho to -NH₂, meta to -F
Given that -OH and -NH₂ are much stronger activating groups than -F is a deactivating one, their influence will dominate. Therefore, electrophilic substitution is strongly favored at positions 2, 4, and 6. The precise distribution of products would depend on the specific electrophile and reaction conditions. Studies on the nitration of related substituted phenols, such as 4-fluorophenol (B42351), show that complex reaction pathways can occur, including the formation of intermediate dienones that can rearrange. rsc.org This highlights that while the primary directing effects provide a general guide, the actual product distribution can be intricate.
Conformer-Specific Reactivity Studies and Computational Modeling
Like other substituted phenols, this compound can exist as different conformational isomers (or rotamers) due to the rotation of the hydroxyl group around the C-O bond. researchgate.netmdpi.com These conformers, often designated as cis (OH group oriented toward the meta-substituent) and trans (OH group oriented away), can have distinct physical properties and chemical reactivities. mdpi.comaip.org
The energy barrier for interconversion between conformers is typically low, making their isolation under thermal conditions difficult. aip.org However, specialized techniques have enabled the study of their individual reactivities. Research on 3-aminophenol (B1664112), a closely related compound, has demonstrated a significant difference in reactivity between its conformers. In reactions with cold, trapped calcium ions (Ca⁺), the cis conformer was found to react twice as fast as the trans conformer. aip.org This difference is attributed to the distinct electronic properties and interaction potentials of the two isomers. aip.org It is reasonable to infer that the conformers of this compound would exhibit similar differences in their reaction kinetics.
Table 3: Conformer-Specific Reaction Rate Constants for 3-Aminophenol with Ca⁺
| Conformer | Bimolecular Rate Constant (k₂) (cm³ s⁻¹) | Rate Constant Ratio (cis/trans) |
| cis-3-Aminophenol | 2.3(9) × 10⁻¹⁰ | 2.1(5) |
| trans-3-Aminophenol | 1.1(4) × 10⁻¹⁰ |
Data obtained from reactions of spatially separated conformers with Coulomb-crystallized Ca⁺ ions. aip.org
Computational chemistry provides powerful tools to understand and predict the reactivity of different conformers. longdom.orgmdpi.com The observed difference in reaction rates between the cis and trans conformers of 3-aminophenol was rationalized by theoretical calculations of the long-range ion-molecule interaction potentials. aip.org These interactions are highly dependent on the molecule's dipole moment. aip.orgnih.gov
Density functional theory (DFT) calculations show that the cis and trans conformers have significantly different dipole moments. mdpi.comaip.org For 3-aminophenol, the cis conformer has a much larger dipole moment than the trans form. aip.org This larger dipole moment leads to a stronger long-range attraction with an ion like Ca⁺, which in turn correlates with the higher observed reaction rate. aip.org Similar computational studies on 3-fluorophenol (B1196323) also show a large difference in the dipole moments of its syn and anti conformers. mdpi.com These findings highlight the critical role of conformational geometry in dictating intermolecular forces and, consequently, chemical reactivity.
Table 4: Calculated Electric Dipole Moments for Conformers of 3-Aminophenol and 3-Fluorophenol
| Compound | Conformer | Calculated Dipole Moment (Debye) |
| 3-Aminophenol | cis | 2.33 |
| 3-Aminophenol | trans | 0.77 |
| 3-Fluorophenol | trans (OH away from F) | ~2.7 - 3.1 |
| 3-Fluorophenol | cis (OH toward F) | ~0.7 - 0.8 |
Data sourced from theoretical calculations and spectroscopic studies. mdpi.comaip.org
Iv. Spectroscopic and Computational Analysis of 3 Amino 5 Fluorophenol
Vibrational Spectroscopy (FT-IR, Raman) and Normal Mode Analysis
The vibrational spectrum of 3-Amino-5-fluorophenol is dominated by the characteristic vibrations of its hydroxyl (-OH), amino (-NH₂), and fluoroaromatic moieties.
-OH Group Vibrations: The O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding. In related phenolic compounds, this stretching frequency is sensitive to the electronic environment and hydrogen bonding. For instance, in matrix-isolated meta-fluorophenol, the OH stretching frequency is observed around 3630 cm⁻¹, and this value can shift based on interactions with the surrounding matrix. researchgate.nethoriba.com For solid-phase 3-amino-5-hydroxypyrazole, a broad spectrum around 3300 cm⁻¹ indicates intermolecular hydrogen bonding. researchgate.net
-NH₂ Group Vibrations: The amino group exhibits symmetric and asymmetric N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region of the FT-IR spectrum. beilstein-journals.org For example, in 2-amino-5-chloropyridine, these bands are observed between 3113-3075 cm⁻¹. core.ac.uk The -NH₂ scissoring vibration is expected around 1600 cm⁻¹. sigmaaldrich.com
Aromatic Ring and C-F Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically occur in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is expected in the 1100-1400 cm⁻¹ range. In a study of 2-chloro-5-fluoro phenol (B47542), theoretical calculations placed the C-F stretching vibration at a scaled frequency of 1238 cm⁻¹.
A theoretical investigation of 3-amino-5-chlorophenol (B1287482) using Density Functional Theory (DFT) provides valuable insight into the expected vibrational modes of the closely related this compound. The calculated frequencies can be scaled to better match experimental values. fishersci.com
Table 1: Predicted Vibrational Frequencies for a Related Compound (3-amino-5-chlorophenol) using DFT
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | ~3600 | Hydroxyl |
| N-H Asymmetric Stretch | ~3500 | Amino |
| N-H Symmetric Stretch | ~3400 | Amino |
| Aromatic C-H Stretch | ~3100-3000 | Aromatic Ring |
| C=C Aromatic Stretch | ~1600-1450 | Aromatic Ring |
| N-H Scissoring | ~1620 | Amino |
Note: This table is based on data for a related compound and serves as an estimation for this compound.
Conformational isomers, or rotamers, can often be distinguished using vibrational spectroscopy due to slight differences in their vibrational frequencies. For phenols, the orientation of the -OH group relative to other substituents can lead to distinct conformers. For instance, meta-fluorophenol exists as cis and trans conformers, where the O-H group is oriented towards or away from the fluorine atom, respectively. researchgate.net These conformers have very similar energies and can be challenging to distinguish experimentally. researchgate.net
In a nitrogen matrix, both conformers of meta-fluorophenol were observed, while in an argon matrix, only the more stable trans conformer was present. researchgate.net This indicates that the matrix environment can influence the conformational equilibrium. researchgate.net A similar conformational landscape can be expected for this compound, with the relative orientation of the -OH and -NH₂ groups giving rise to different conformers. The presence of intramolecular hydrogen bonding between the -OH and -NH₂ groups could also influence the conformational preference and would be detectable through shifts in their respective stretching frequencies. researchgate.net Computational modeling is a key tool for predicting the geometries and vibrational frequencies of these different conformers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The aromatic protons would appear as multiplets in the range of approximately 6.0-7.5 ppm, with their splitting patterns determined by coupling to each other and to the fluorine atom. The amine (-NH₂) protons would likely appear as a broad singlet, and the hydroxyl (-OH) proton would also be a singlet, with chemical shifts that can vary depending on the solvent and concentration due to hydrogen bonding and exchange. doi.org For the related 2-amino-5-fluorophenol, the aromatic protons appear between 6.35 and 6.53 ppm in DMSO-d₆. nih.gov
¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene (B151609) ring. The carbon atoms bonded to the electronegative oxygen, nitrogen, and fluorine atoms would be significantly deshielded and appear at higher chemical shifts. core.ac.ukechemi.com The C-F coupling would also be observable as splitting in the signals of the carbons near the fluorine atom. For 2-amino-5-fluorophenol, the carbon attached to fluorine (C-5) shows a large coupling constant (d, J = 230.8 Hz). nih.gov
¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. gavinpublishers.com The chemical shift of the fluorine atom is sensitive to the electronic effects of the substituents on the aromatic ring. rsc.org For various fluorophenols, the ¹⁹F chemical shifts have been reported and are influenced by the position of other functional groups. myskinrecipes.com The fluorine signal in this compound would likely appear as a triplet due to coupling with the two neighboring aromatic protons.
Table 2: Representative NMR Data for Related Aminofluorophenol Isomers
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|---|
| 2-Amino-5-fluorophenol nih.gov | ¹H | DMSO-d₆ | 9.41 (bs, 1H, OH), 6.53 (dd, J = 8.6, 6.1 Hz, 1H), 6.46 (dd, J = 10.3, 2.8 Hz, 1H), 6.35 (td, J = 8.7, 2.9 Hz, 1H), 4.37 (s, 2H, NH₂) |
| 2-Amino-5-fluorophenol nih.gov | ¹³C | DMSO-d₆ | 154.4 (d, J = 231.0 Hz), 144.8 (d, J = 10.4 Hz), 133.2 (d, J = 2.3 Hz), 114.1 (d, J = 9.3 Hz), 104.9 (d, J = 21.3 Hz), 102.1 (d, J = 24.8 Hz) |
Note: This table presents experimental data for isomers of this compound to provide an indication of expected chemical shifts.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule.
HH-COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. rsc.org For this compound, cross-peaks would be observed between adjacent aromatic protons, confirming their positions relative to each other. This would be crucial for assigning the signals of the three aromatic protons.
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment extends the correlations beyond directly coupled protons to show entire spin systems. rsc.org In the case of this compound, a TOCSY experiment could be used to identify all protons belonging to the same aromatic spin system, which would be particularly useful if the signals are overlapping. sigmaaldrich.comrsc.org
While specific 2D NMR data for this compound is not available, these techniques are standard procedures in the structural characterization of novel or complex organic molecules.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The absorption spectrum is related to the energy required to promote an electron to a higher energy state, while the fluorescence spectrum reveals the energy released when the electron returns to the ground state.
The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π→π* transitions within the benzene ring. The presence of the amino and hydroxyl groups, which are auxochromes, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
A study on fluorophenols showed that the position of the fluorine atom influences the electronic absorption and fluorescence properties. For 3-fluorophenol (B1196323), the S₁ ← S₀ electronic origin band appears at a shorter wavelength compared to phenol, indicating that the fluorine at the meta position increases the energy gap. In contrast, 4-fluorophenol (B42351) exhibits a red-shifted absorption. The fluorescence spectrum of 3-fluorophenol has a significantly lower intensity compared to 4-fluorophenol, suggesting that the fluorine at the meta position facilitates non-radiative decay pathways.
The addition of an amino group to the 3-fluorophenol scaffold to form this compound would likely lead to further shifts in the absorption and fluorescence spectra due to the strong electron-donating nature of the amino group. The specific absorption and emission maxima would be influenced by the solvent polarity.
Table 3: Spectroscopic Data for 3-Fluorophenol
| Spectroscopic Technique | Parameter | Value | Solvent/Conditions |
|---|---|---|---|
| UV-Vis Absorption | S₁ ← S₀ Origin | 274.4 nm | MCH |
Note: This table provides data for the parent compound, 3-fluorophenol, to give an indication of the electronic properties.
Analysis of Electronic Transitions and Absorption Bands
The electronic absorption spectra of fluorophenols, including this compound, are characterized by transitions within the molecule's electron system. nih.govacs.org The absorption of ultraviolet (UV) or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like phenols, these transitions are typically of the π→π* type, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.orgspcmc.ac.in The presence of substituents on the benzene ring, such as amino (-NH2) and fluoro (-F) groups, influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). spcmc.ac.in
Substituents with non-bonding electrons, like the amino and hydroxyl groups, can interact with the π system of the aromatic ring, leading to a bathochromic shift (a shift to longer wavelengths). spcmc.ac.in Conversely, the electron-withdrawing inductive effect of the fluorine atom can also modulate the electronic transitions. acs.org The interplay of these effects determines the specific absorption bands observed in the UV-Vis spectrum of this compound. In related fluorophenols, the sequence of excitation wavelengths is influenced by the position of the fluorine atom, with theoretical methods like Time-Dependent Density Functional Theory (TDDFT) being used to predict these transition energies. nih.govacs.org The solvent environment can also affect the absorption spectra, with polar solvents often causing shifts in the absorption bands due to solute-solvent interactions. researchgate.net
Determination of pKa and ΔG from UV-Vis Spectra*
UV-Vis spectrophotometry is a valuable technique for determining the acid dissociation constant (pKa) of phenolic compounds. rsc.orgresearchgate.net The method relies on the different absorption spectra of the protonated (neutral) and deprotonated (anionic) forms of the phenol. spcmc.ac.in By recording the spectra at various pH values, the equilibrium between these two forms can be monitored. researchgate.net The pKa value corresponds to the pH at which the concentrations of the acidic and basic forms are equal. For phenols, the conversion to the phenoxide ion typically results in a bathochromic shift of the absorption bands. spcmc.ac.in The pKa values for various fluorinated phenols have been determined using this method, often in mixed solvent systems. rsc.orgresearchgate.net
While direct determination of the Gibbs free energy of activation (ΔG) from UV-Vis spectra for a specific reaction is not a standard procedure, the data obtained can be used in conjunction with other kinetic studies. For instance, the pKa values derived from UV-Vis spectroscopy are crucial for understanding reaction mechanisms where the phenoxide ion acts as a nucleophile. hud.ac.uk The rate constants of such reactions can then be used to calculate ΔG. Computational studies have also been employed to estimate the free energies of activation for reactions involving fluorophenols, such as defluorination processes. acs.org
Fluorescence Properties and Quantification Applications
Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from excited electronic states. libretexts.org Many aromatic compounds, including phenols, exhibit fluorescence. After absorbing a photon and reaching an excited singlet state, the molecule can return to the ground state by emitting a photon. rsc.org The intensity and wavelength of the emitted light provide information about the molecule's structure and environment. mdpi.com
The fluorescence properties of fluorophenols are significantly influenced by the position of the fluorine substituent. nih.govacs.org For instance, studies on monofluorophenols have shown that the fluorescence yield can vary dramatically between isomers. nih.govacs.org This is attributed to differences in their excited-state dynamics and the efficiency of non-radiative decay pathways. nih.govacs.org The structural differences between the ground and excited states also affect the shape and width of the fluorescence spectrum. nih.govacs.org
The inherent fluorescence of certain compounds or their fluorescent derivatives allows for their use in quantification applications. mdpi.comresearchgate.netresearchgate.net Fluorescence-based methods are known for their high sensitivity and are employed in various fields, including analytical chemistry and bioimaging. mdpi.comresearchgate.net For example, fluorescent probes are used for detecting specific analytes, monitoring drug delivery, and visualizing cellular structures. mdpi.com While specific quantification applications for this compound are not extensively documented in the provided search results, the general principles of fluorescence spectroscopy suggest its potential for such applications, possibly after derivatization to enhance its fluorescent properties. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. msu.edu It is routinely used for the verification of the molecular weight of a compound. chula.ac.th In mass spectrometry, a molecule is ionized, and the resulting molecular ion's m/z value corresponds to the molecular mass of the compound. msu.edu High-resolution mass spectrometry can provide highly accurate molecular weight measurements, aiding in the confirmation of the elemental composition of a molecule. msu.edu
In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. msu.edumiamioh.edu The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecule and can be used as a "fingerprint" for identification. msu.edu The fragmentation of phenolic compounds often involves characteristic losses of small neutral molecules. miamioh.edu For substituted phenols, the nature and position of the substituents influence the fragmentation pathways. researchgate.net The analysis of these pathways helps in elucidating the structure of the molecule. miamioh.eduresearchgate.net For instance, in the mass spectra of chlorophenols, the fragmentation patterns of different isomers can be distinguished. researchgate.net Similar principles would apply to the analysis of this compound, where the fragmentation would be directed by the amino, fluoro, and hydroxyl groups.
Quantum Chemical Calculations (DFT, ab initio) for Molecular Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable tools for investigating the molecular properties of compounds like this compound. nrel.govresearchgate.netdntb.gov.ua These computational methods allow for the prediction of various molecular characteristics, including geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net
DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost. researchgate.netresearchgate.netacs.org Ab initio methods, such as Møller–Plesset perturbation theory (MP2), provide a high level of theory for accurate calculations. nih.govmdpi.com These calculations are often performed with various basis sets, such as the Pople-style (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), to ensure the reliability of the results. nih.govresearchgate.netmdpi.com The choice of method and basis set depends on the specific property being investigated and the desired level of accuracy. acs.org
Table 1: Overview of Quantum Chemical Calculation Methods
| Method Type | Common Functionals/Levels | Typical Applications |
|---|---|---|
| Density Functional Theory (DFT) | B3LYP, M06-2X, CAM-B3LYP | Geometry optimization, vibrational frequencies, electronic properties, reaction mechanisms. acs.orgnrel.govresearchgate.netresearchgate.netacs.org |
| Ab initio | MP2, CCSD(T) | High-accuracy geometry and energy calculations, benchmarking DFT results. nih.govmdpi.comacs.org |
| Time-Dependent DFT (TDDFT) | TD-B3LYP, TD-CAM-B3LYP | Calculation of excited states, prediction of UV-Vis and fluorescence spectra. nih.govacs.org |
Geometry Optimization and Conformational Space Exploration
A crucial first step in computational studies is geometry optimization, which involves finding the minimum energy structure of the molecule. nih.govmdpi.com For flexible molecules like this compound, which has rotatable hydroxyl and amino groups, exploring the conformational space is essential to identify the most stable conformer(s). mdpi.comresearchgate.net
The potential energy surface of the molecule is scanned by systematically changing the dihedral angles of the rotatable groups. researchgate.net This exploration can reveal the existence of multiple stable conformers. For example, in meta-fluorophenol, two conformers (cis and trans) that differ in the orientation of the OH group have been identified and characterized. mdpi.com The energy difference between these conformers is typically small, and their relative populations can be influenced by the environment, such as the solvent or a cryogenic matrix. mdpi.com Computational programs like CREST are specifically designed for the automated exploration of molecular chemical space to find low-energy conformers. mdpi.comresearchgate.net The optimized geometries of the different conformers provide the foundation for subsequent calculations of other molecular properties. mdpi.commdpi.com
Table 2: Calculated Conformational Data for a Related Compound (meta-Fluorophenol)
| Conformer | Relative Energy (kJ mol⁻¹) | Method/Basis Set | Reference |
|---|---|---|---|
| trans | 0.00 (most stable) | DFT and MP2 levels | mdpi.com |
| cis | 0.50 - 0.84 | DFT and MP2 levels | mdpi.com |
Prediction of Vibrational Spectra and Potential Energy Distribution (PED)
Quantum chemical calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. acs.orgacs.orgaip.orgnih.gov After geometry optimization, harmonic vibrational frequency calculations are performed to obtain the theoretical vibrational modes and their corresponding frequencies and intensities. mdpi.comacs.org These calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed vibrational bands. mdpi.comnih.gov
A more detailed analysis of the vibrational modes is achieved through a Potential Energy Distribution (PED) analysis. bohrium.comresearchgate.net PED provides a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. aip.orgresearchgate.net This allows for an unambiguous assignment of the vibrational bands to specific molecular motions. aip.orgresearchgate.net For complex molecules, where vibrational modes can be highly coupled, PED analysis is an essential tool for a complete understanding of the vibrational spectrum. aip.org The VEDA program is one such tool used for carrying out PED analysis. aip.orgresearchgate.net
Table 3: Example of PED Analysis for a Vibrational Mode
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED Contributions) |
|---|---|---|
| 1188.0 | 1202 | δ(OH) |
| 1123.1 | 1126 | δ(CH) |
| 866.8 | 853 | γ(CH) |
Data adapted from a study on meta-fluorophenol for illustrative purposes. mdpi.com
HOMO-LUMO Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity. emerginginvestigators.org
For aminophenol derivatives, computational studies have shown that the distribution of HOMO and LUMO is primarily centered on the aromatic ring. The HOMO is typically associated with the electron-donating amino and hydroxyl groups, while the LUMO is delocalized over the phenyl ring. This distribution influences the molecule's ability to participate in charge transfer interactions.
Global reactivity descriptors, calculated from the energies of the HOMO and LUMO, provide a quantitative measure of the molecule's reactivity. These descriptors include:
Table 1: Calculated Global Reactivity Descriptors for a Related Compound (2,6-dichloro-4-fluoro phenol) using DFT and HF Methods researchgate.net
| Parameter | DFT/B3LYP/6-311+G(d,p) | HF/6-311+G(d,p) |
|---|---|---|
| EHOMO (eV) | -6.643 | -8.113 |
| ELUMO (eV) | -1.723 | -0.684 |
| Energy Gap (ΔE) (eV) | 4.920 | 7.429 |
| Ionization Potential (I) (eV) | 6.643 | 8.113 |
| Electron Affinity (A) (eV) | 1.723 | 0.684 |
| Global Hardness (η) (eV) | 2.460 | 3.7145 |
| Global Softness (S) (eV⁻¹) | 0.4065 | 0.2692 |
| Electronegativity (χ) (eV) | 4.183 | 4.3985 |
| Chemical Potential (μ) (eV) | -4.183 | -4.3985 |
| Electrophilicity Index (ω) (eV) | 3.558 | 2.599 |
Note: This data is for a related compound and serves as an illustrative example of the types of parameters calculated. Specific values for this compound would require dedicated computational analysis.
Prediction of Electronic Absorption Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. researchgate.netarxiv.org This technique calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed in experimental UV-Vis spectra. researchgate.netsemanticscholar.org
For fluorophenols, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP with appropriate basis sets, have been shown to accurately predict the S₁ ← S₀ transition energies. nih.gov The calculated absorption spectra for related compounds, such as 2-amino-3-methyl-5-nitropyridine, show good agreement with experimental data, with absorption peaks corresponding to π → π* and n → π* transitions. researchgate.net In the case of fluorophenols, the position of the fluorine atom influences the S₁ ← S₀ energy gap. For instance, fluorine substitution at the 3-position has been shown to increase this energy gap compared to phenol itself. nih.gov
Table 2: Experimental and Theoretical Absorption Data for a Related Compound (2-amino-3-methyl-5-nitropyridine) in Ethanol researchgate.net
| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Excitation Energy (eV) |
|---|---|---|---|
| π → π* | 220 | 253 | 4.88 |
| n → π* | 345 | 350 | 3.54 |
Note: This data is for a related compound and illustrates the type of information obtained from TD-DFT studies.
Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is characterized by its hyperpolarizability. Computational studies using DFT can predict the first-order hyperpolarizability (β), a key parameter for second-order NLO materials. researchgate.net
For organic molecules, a large hyperpolarizability is often associated with an extended π-conjugated system and the presence of both electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. researchgate.net The amino and hydroxyl groups in this compound act as electron donors, while the fluorine atom has an electron-withdrawing effect. Theoretical calculations on similar compounds have shown that they can possess significant NLO properties, with hyperpolarizability values larger than that of urea, a standard NLO material. researchgate.netscihorizon.com
Table 3: Calculated NLO Properties for a Related Compound
| Property | Value |
|---|---|
| Dipole moment (μ) | Varies with conformation |
| Polarizability (α) | Dependent on electronic structure |
| First-order hyperpolarizability (β) | Can be significantly larger than urea |
Thermodynamic Properties and Stability Predictions
Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and heat capacity. researchgate.netnih.gov These calculations are often performed using DFT methods in conjunction with statistical thermodynamics. acs.org The stability of different conformers of a molecule can also be assessed by comparing their calculated energies. For instance, studies on 3-aminophenol (B1664112) have identified different conformers and determined their relative stabilities. aip.org
The thermodynamic properties of a molecule are crucial for understanding its behavior under different conditions and for predicting the feasibility of chemical reactions. For example, the Gibbs free energy of formation can indicate whether a compound can be produced spontaneously from its constituent elements. acs.org While specific thermodynamic data for this compound is not available in the provided search results, methods exist for their accurate calculation. nih.govresearchgate.net
Investigation of Reaction Mechanisms and Activation Barriers
Computational methods are extensively used to investigate the mechanisms of chemical reactions and to calculate the associated activation barriers. nih.gov This information is vital for understanding reaction kinetics and for designing new synthetic routes.
For reactions involving phenols and their derivatives, such as oxidation or substitution reactions, DFT calculations can be used to map out the potential energy surface and identify transition states. libretexts.orgrsc.org For example, in the context of dehalogenation reactions, computational studies have elucidated the mechanism of fluorine removal from fluorophenols by enzymes, identifying the rate-determining steps and calculating the activation energies. acs.org Studies on the reactions of conformationally selected 3-aminophenol molecules have shown that different conformers can exhibit distinct chemical reactivities, with different reaction rate constants. aip.org This highlights the importance of considering the specific conformation of this compound when studying its reactivity.
V. Applications in Medicinal Chemistry and Pharmaceutical Research
3-Amino-5-fluorophenol as a Building Block in Drug Synthesis
The unique arrangement of functional groups on the this compound ring system allows chemists to employ it in diverse synthetic strategies to create molecules with significant therapeutic potential. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating properties of the amino and hydroxyl groups, influences the reactivity of the aromatic ring and the properties of the resulting derivatives.
This compound is an important starting material for generating libraries of novel compounds in drug discovery programs. Diversity-Oriented Synthesis (DOS) is a strategy that utilizes versatile building blocks to produce a wide range of structurally diverse molecules. The multiple functional groups on this compound allow for its use in various reaction pathways to create collections of compounds that can be screened for activity against numerous biological targets. This approach is crucial for identifying new lead compounds—molecules that show promising therapeutic activity and can be further optimized into new drugs.
While this compound is a versatile synthetic building block, its specific role as a direct precursor in the established synthesis of the fluoroquinolone or aminoglycoside classes of antibiotics is not well-documented in scientific literature. The core structures of these antibiotics are typically assembled through different, well-established synthetic routes. nih.govnih.govcreative-biolabs.commdpi.comchim.itnih.govfrontiersin.org For example, the synthesis of the quinolone core often involves the cyclization of β-ketoesters with anilines, a pathway that does not typically utilize aminophenol precursors. mdpi.com Similarly, aminoglycosides are complex pseudo-oligosaccharides whose synthesis or modification involves intricate carbohydrate chemistry. nih.govchim.itnih.gov
One of the most significant applications of an aminofluorophenol isomer is its role as a key intermediate in the synthesis of Regorafenib. Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer. A crucial step in its synthesis involves the reaction of 4-amino-3-fluorophenol (B140874) with 4-chloro-N-methyl-2-pyridinecarboxamide. This reaction forms the ether linkage that connects the fluorinated phenol (B47542) ring to the pyridinecarboxamide portion of the final drug molecule. This established pathway highlights the industrial importance of aminofluorophenol scaffolds in producing complex and potent therapeutic agents.
The aminophenol scaffold is a valuable starting point for the development of novel antifungal agents. Through chemical modification, derivatives can be synthesized and tested for their ability to inhibit the growth of pathogenic fungi. One common approach is the synthesis of Schiff bases, which are formed by the condensation reaction between an amine (like this compound) and an aldehyde or ketone.
A study on 4-aminophenol (B1666318) derivatives demonstrated that Schiff bases derived from them exhibit broad-spectrum antifungal activity. nih.gov For instance, the reaction of 4-aminophenol with various aldehydes produced compounds that were tested against the fungus Saccharomyces cerevisiae. The results, summarized in the table below, show that modifications to the aldehyde portion of the molecule significantly impact the antifungal potency, illustrating a clear structure-activity relationship. This indicates that the this compound core could similarly be used to generate a library of compounds for screening against fungal pathogens.
| Compound ID | Aldehyde Precursor | Zone of Inhibition (mm) vs. S. cerevisiae |
| S-1 | 4-chloro-2-hydroxybenzaldehyde | 16 |
| S-2 | 4-(dimethylamino)benzaldehyde | 15 |
| S-3 | 3-nitrobenzaldehyde | 14 |
| S-4 | Thiophene-2-carboxaldehyde | 17 |
| S-5 | Cinnamaldehyde | 18 |
| Nystatin (Std.) | - | 21 |
This table is based on data for 4-aminophenol derivatives, illustrating the potential of the aminophenol scaffold in antifungal drug development. nih.gov
Investigation of Biological Activity and Structure-Activity Relationships
The biological activity of derivatives synthesized from this compound is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies are essential in medicinal chemistry to understand how specific chemical features of a molecule contribute to its therapeutic effects. For aminofluorophenol derivatives, SAR studies often focus on how modifications to the amino and hydroxyl groups, or the addition of substituents to the phenyl ring, affect the compound's ability to interact with biological targets like enzymes. mdpi.com The presence of the fluorine atom is particularly important, as it can alter the electronic properties of the molecule and enhance its binding to a target protein. mdpi.com
Derivatives of aminofluorophenols have been investigated as potent inhibitors of various enzymes, a key mechanism for treating many diseases. The strategic placement of the amino, fluoro, and hydroxyl groups can facilitate strong interactions with the active sites of enzymes, leading to their inhibition.
The most prominent example is Regorafenib, which functions by inhibiting multiple protein kinases involved in tumor growth and progression. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. SAR studies on related halophenol structures have shown that the specific arrangement of functional groups is critical for potent protein tyrosine kinase (PTK) inhibition. mdpi.com
The table below lists some of the key kinases that are inhibited by Regorafenib, demonstrating the potent and broad-spectrum enzyme inhibition that can be achieved from a scaffold derived from an aminofluorophenol intermediate.
| Enzyme Target | Type | Biological Process |
| VEGFR1, VEGFR2, VEGFR3 | Tyrosine Kinase | Angiogenesis (blood vessel formation) |
| KIT | Tyrosine Kinase | Cell signaling, proliferation |
| RET | Tyrosine Kinase | Cell signaling, proliferation |
| PDGFR | Tyrosine Kinase | Cell growth, division |
| FGFR | Tyrosine Kinase | Cell proliferation, differentiation |
| RAF-1 | Serine/Threonine Kinase | Cell signaling (MAPK/ERK pathway) |
| BRAF | Serine/Threonine Kinase | Cell signaling (MAPK/ERK pathway) |
Furthermore, studies on other aminophenol derivatives have shown inhibitory activity against different classes of enzymes. For example, Schiff base derivatives of 4-aminophenol have been found to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting potential applications in managing diabetes. nih.gov These findings underscore the broad potential of the aminofluorophenol scaffold in designing targeted enzyme inhibitors for various therapeutic areas.
Receptor Binding Studies
While specific receptor binding studies focusing solely on this compound are not extensively detailed in the available literature, its structural motifs are integral to compounds designed to interact with various biological receptors. The affinity of drug candidates for their target receptors is often profoundly dependent on the hydrophobic and electronic properties of the compounds, as well as the molecular size of substituent groups. nih.gov For instance, studies on N-(indol-3-ylglyoxylyl)amino acid derivatives revealed that their affinity for the benzodiazepine (B76468) receptor is highly sensitive to these factors. nih.gov Similarly, research into ligands for the N-methyl-D-aspartate (NMDA) receptor has demonstrated the importance of specific chemical structures for competitive binding. nih.gov The aminophenol core, especially when modified with a fluorine atom, can participate in crucial hydrogen bonding and electrostatic interactions within a receptor's binding pocket, potentially enhancing both affinity and selectivity.
Antitumor and Anti-inflammatory Properties of Related Compounds
The this compound scaffold is a constituent of more complex molecules that have been investigated for their therapeutic properties. Many plant-derived compounds, such as flavonoids, are recognized for their anti-inflammatory and, in some cases, anti-cancer activities. mdpi.commdpi.com These activities often stem from their ability to modulate key inflammatory signaling pathways, such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), or to inhibit the production of pro-inflammatory cytokines. mdpi.com
Systematic investigations into the structure-activity relationships (SAR) of related compounds, such as 3-O-substituted-flavonols, have provided insights into the structural requirements for anti-cancer activity. A study on derivatives of 3',4'-dimethoxyflavonol and 3',4',7-trimethoxyflavonol demonstrated that introducing an appropriate amino group via a carbon linker to the 3-OH position could significantly improve the in vitro antiproliferative potency against human prostate cancer cells. nih.gov This suggests that the aminophenol moiety, as a part of a larger molecular structure, can be critical for achieving desired bioactivity. The derivative 3-O-(N,N-Dibutylamino)propyl-3',4'-dimethoxyflavonol emerged as a particularly promising agent due to its improved potency, good bioavailability, and selectivity for inhibiting prostate cancer cell proliferation over non-neoplastic cells. nih.gov
Table 1: Antiproliferative Activity of Selected 3-O-Substituted-Flavonols Against PC-3 Prostate Cancer Cells
| Compound | Linker Length (Carbons) | Terminal Amino Group | Antiproliferative Potency (IC₅₀ in µM) |
| 3',4'-dimethoxyflavonol | N/A | None | >100 |
| 42 | 3 | N,N-Dibutylamine | 0.8 ± 0.1 |
| 76 | 3 | 1-Methylpiperazine | 1.1 ± 0.1 |
| 81 | 5 | Pyrrolidine | 1.3 ± 0.1 |
Data sourced from a study on 3-O-substituted-flavonols as anti-prostate cancer agents. nih.gov
Bioactive Molecule Design Considerations
The rational design of novel bioactive molecules is a foundational task in drug discovery. mdpi.com Scaffolds like this compound are considered "building blocks" in this process. nih.govcsmres.co.uk The strategic use of such building blocks is crucial for improving the quality of drug candidates. csmres.co.uk The this compound molecule offers several advantages for bioactive design:
Multiple Functional Groups: The amino, hydroxyl, and fluoro groups provide distinct points for chemical modification, allowing for the systematic exploration of chemical space through Diversity-Oriented Synthesis (DOS). mdpi.com
Fluorine's Influence: The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidation. It can also increase binding affinity to target proteins by participating in favorable electrostatic interactions and altering the acidity of nearby protons. nih.gov
Hydrogen Bonding Capability: The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, which is critical for specific interactions with biological targets like enzyme active sites or receptors.
In drug discovery, there is a trend toward using building blocks that increase three-dimensionality (3D shape) and have favorable physicochemical properties, such as a higher fraction of sp3 hybridized carbons (Fsp3). While this compound itself is a planar aromatic ring, it serves as an excellent anchor point for attaching more complex, saturated ring systems to enhance these properties. csmres.co.uk
Analogue Studies to Elucidate Structural Features for Activity
Analogue studies are fundamental to medicinal chemistry for determining the structure-activity relationship (SAR) of a lead compound. By synthesizing and testing a series of related molecules (analogues), researchers can identify which parts of the molecule are essential for its biological activity. For example, in the development of 3-aminopyrazole-based kinase inhibitors, various linkers and substituents were systematically introduced to a core scaffold to probe the binding pocket of the target kinase and optimize for potency and selectivity. mdpi.com
A hypothetical analogue study based on this compound could involve modifying each of its three functional groups to understand their role in a potential biological effect.
Table 2: Hypothetical Analogue Study of a this compound Derivative
| Analogue | Modification from Parent Scaffold | Rationale for Modification |
| 1a | N-methylation of the amino group | Assess the role of the amino group as a hydrogen bond donor. |
| 1b | O-methylation of the hydroxyl group | Determine the importance of the phenolic hydroxyl as a hydrogen bond donor or acidic site. |
| 1c | Replacement of fluorine with chlorine | Evaluate the effect of halogen size and electronegativity on activity. |
| 1d | Addition of an alkyl chain to the amino group | Explore a potential hydrophobic binding pocket. |
Such a systematic approach, as demonstrated in studies of flavonols and kinase inhibitors, allows for the rational optimization of a lead compound into a more potent and selective drug candidate. nih.govmdpi.com
Development of Diagnostic Reagents and Probes
The use of fluorinated compounds extends beyond therapeutics into the realm of medical diagnostics, particularly in Positron Emission Tomography (PET) imaging. The radioactive isotope Fluorine-18 (¹⁸F) is a widely used positron emitter for the synthesis of radiotracers due to its convenient half-life and low positron energy. While specific research detailing the use of this compound as a precursor for diagnostic probes is not prominent, its structure makes it a highly plausible candidate for such applications.
The synthesis of PET probes often involves the late-stage introduction of ¹⁸F onto a molecule designed to bind to a specific biological target, such as a receptor or enzyme that is overexpressed in a disease state. mdpi.com For instance, novel water-soluble fluorophores have been developed for use as selective sensors to identify enzymes and receptors. mdpi.com The this compound scaffold could be derivatized to create a ligand for a cancer-related biomarker, and the non-radioactive fluorine atom could then be replaced with ¹⁸F in the final synthetic step to produce a PET imaging agent.
Vi. Research on Environmental Fate and Biotransformation of Fluorophenols General Focus
Persistence and Bioaccumulation of Fluorinated Organic Compounds
Fluorinated organic compounds, particularly per- and polyfluoroalkyl substances (PFAS), are known for their exceptional persistence in the environment. researchgate.netnih.govudshealth.com This characteristic is largely due to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. mdpi.comd-nb.infoacs.org This stability makes them highly resistant to natural degradation processes, earning them the moniker "forever chemicals". udshealth.com
The persistence of these compounds means they can remain in the environment for extended periods, leading to long-lasting and widespread contamination. nih.gov Many fluorinated substances are also mobile in soil and water, which facilitates their global transport and has led to their detection in remote locations, including Arctic ice. udshealth.commass.gov
In addition to persistence, many organofluorine compounds exhibit a potential for bioaccumulation, where the substance is absorbed by an organism at a rate faster than it is eliminated. researchgate.netudshealth.com While longer-chain compounds like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) are considered more bioaccumulative, shorter-chain variants have also been shown to accumulate, particularly in plants. mass.gov Evidence indicates that organofluorines are generally more persistent and toxic than their non-fluorinated counterparts. researchgate.net The continual release of these highly persistent chemicals raises concerns, as increasing environmental concentrations lead to a higher probability of both known and unknown effects. nih.gov
Biodegradation Pathways and Mechanisms
Despite the stability of the C-F bond, microbial metabolism offers a sustainable, low-energy pathway for the breakdown of fluorinated compounds under mild conditions. mdpi.com Microorganisms have evolved various enzymatic and non-enzymatic mechanisms to cleave the C-F bond through oxidative, hydrolytic, and reductive pathways. mdpi.com
The biodegradation of fluorophenols has been observed in various microorganisms. The position of the fluorine atom on the aromatic ring can significantly influence the degradation pathway and its efficiency, sometimes leading to the formation of dead-end metabolites instead of complete mineralization. doi.orgresearchgate.net
Bacterial and fungal phenol (B47542) hydroxylases are capable of converting fluorophenols into fluorocatechols. ucd.ierug.nl For example, the ectomycorrhizal fungus Pisolithus tinctorius can degrade 2-fluorophenol (B130384) and 3-fluorophenol (B1196323) in co-metabolism with glucose, with degradation rates reaching 79% and 92%, respectively, for a 1mM concentration. nih.gov This process leads to the formation of 3-fluorocatechol (B141901) and 4-fluorocatechol (B1207897) as metabolic intermediates. nih.gov Similarly, the yeast-like fungus E. jeanselmei has been shown to biodegrade 2-fluorophenol, resulting in the accumulation of 3-fluorocatechol and 2-fluoromuconate. asm.org
Several bacterial genera, including Rhodococcus, Arthrobacter, Pseudomonas, and Burkholderia, have demonstrated the ability to degrade fluorinated compounds. researchgate.netnih.govnih.gov An Arthrobacter strain was found to degrade fluorophenol via a monooxygenase to benzoquinone, which is then reduced to hydroquinone. ucd.ie Studies with various Rhodococcus species have also shed light on fluorophenol biodegradation pathways. nih.gov
Examples of Microbial Degradation of Fluorophenols
| Microorganism | Substrate | Key Findings | Reference |
|---|---|---|---|
| Pisolithus tinctorius (Fungus) | 2-Fluorophenol, 3-Fluorophenol | Degraded up to 79% of 2-FP and 92% of 3-FP; formed 3-fluorocatechol and 4-fluorocatechol as intermediates. | nih.gov |
| E. jeanselmei (Fungus) | 2-Fluorophenol | Metabolism blocked at subsequent steps, leading to accumulation of 3-fluorocatechol and 2-fluoromuconate. | asm.org |
| Arthrobacter sp. (Bacterium) | Fluorophenol | Degradation occurred via a monooxygenase to benzoquinone, followed by reduction to hydroquinone. | ucd.ie |
| Gloeophyllum striatum (Fungus) | 2-Fluorophenol | Extracellular degradation yielded 3-fluorocatechol, catechol, and fluoride (B91410) ion, likely via Fenton chemistry. | ucd.ie |
The enzymatic cleavage of the C-F bond is a critical step in the biodegradation of organofluorine compounds. d-nb.info This process can occur through several mechanisms, primarily hydrolytic, oxidative, and reductive defluorination. mdpi.comd-nb.info
Hydrolytic Defluorination: This mechanism involves the direct displacement of the fluoride ion by a nucleophile, often an aspartate residue in the enzyme's active site, followed by hydrolysis. acs.org The most well-studied enzyme in this category is fluoroacetate (B1212596) dehalogenase, which detoxifies the natural toxin fluoroacetate. nih.govacs.org Structural studies of this enzyme have revealed a specialized "halide pocket" that stabilizes the fluoride ion and is finely tuned for the small size of the fluorine atom, conferring selectivity for fluorinated substrates. acs.org
Oxidative Defluorination: This is a versatile and common pathway, particularly under aerobic conditions. mdpi.com It involves the action of enzymes like monooxygenases and dioxygenases that incorporate oxygen into the fluorinated substrate. mdpi.com This oxidation creates unstable intermediates, such as fluorohydrins, which then spontaneously eliminate the fluoride ion. mdpi.com Heme dehaloperoxidases, for instance, use hydrogen peroxide to oxidize fluorophenols, leading to the formation of benzoquinone products and the release of fluoride. acs.org
Reductive Defluorination: This process involves the removal of a fluorine atom and its replacement with a hydrogen atom. It has been observed in anaerobic degradation of fluoroaromatic compounds. ucd.ie
Key Enzymes in Defluorination
| Enzyme Class | Mechanism | Example Substrate(s) | Reference |
|---|---|---|---|
| Fluoroacetate Dehalogenase | Hydrolytic | Fluoroacetate | nih.govacs.org |
| Monooxygenases/Dioxygenases | Oxidative | Fluorophenols, Fluorobiphenyls | mdpi.comucd.ie |
| Dehaloperoxidase | Oxidative | Fluorophenols | acs.org |
| Reductive Dehalogenases | Reductive | 3-Fluorobenzoate | ucd.ie |
The microbial transformation of fluorophenols often proceeds through the formation of hydroxylated intermediates. Oxygenase enzymes can convert monofluorinated aromatic compounds like fluorophenol and fluorobenzoate into fluorocatechols and subsequently to fluoromuconic acids. researchgate.net The fate of these fluorometabolites is highly dependent on the position of the fluorine atom and the specific metabolic capabilities of the microorganism. doi.org
In some cases, the pathway leads to complete degradation and mineralization, releasing the fluoride ion. ucd.ie For example, the degradation of 4-fluorophenol (B42351) by some organisms can be efficient, with 80-100% of the substrate loss accounted for by the release of fluoride ions. asm.org However, in other instances, the fluorinated intermediates can be "dead-end" metabolites, which the organism cannot process further, causing them to accumulate. doi.orgnih.gov The degradation of 2-fluorophenol by E. jeanselmei is blocked after the formation of 2-fluoromuconate. asm.org Similarly, the catabolism of 3-fluorobenzoic acid in Sphingomonas sp. yields 2-fluoro-cis,cis-muconic acid, which is a dead-end product for that strain. doi.org
Interestingly, some fluorometabolites that are dead-end products for one organism can be metabolized by another. Burkholderia fungorum can catabolize the 2-fluoro-cis,cis-muconic acid that accumulates in Sphingomonas. doi.org In another example, the biodegradation of the pharmaceutical fluoxetine (B1211875) by environmental bacteria can produce 4-(trifluoromethyl)phenol, which is then catabolized to semialdehyde intermediates that are light-sensitive and can spontaneously degrade to release fluoride ions. researchgate.net
Fluorometabolites from the Biodegradation of Fluorinated Compounds
| Original Compound | Microorganism/System | Fluorometabolite(s) Formed | Fate | Reference |
|---|---|---|---|---|
| 2-Fluorophenol | Pisolithus tinctorius | 3-Fluorocatechol, Fluoromuconate | Accumulation of a dead-end product. | nih.gov |
| 2-Fluorophenol | E. jeanselmei | 3-Fluorocatechol, 2-Fluoromuconate | Accumulation of dead-end products. | asm.org |
| 3-Fluorobenzoic Acid | Sphingomonas sp. | 3-Fluorocatechol, 2-Fluoro-cis,cis-muconic acid | Accumulation of 2-fluoro-cis,cis-muconic acid. | doi.org |
| Fluoxetine | Bacillus and Pseudomonas | 4-(Trifluoromethyl)phenol | Further catabolism and eventual defluorination. | researchgate.net |
| 2-, 3-, and 4-Fluorophenol | Amphidinium crassum (Microalga) | Fluorophenyl β-D-glucosides | Biotransformation via glycosylation. | researchgate.net |
Photolysis and Formation of Byproducts
Photolysis, or the breakdown of compounds by light, is another significant environmental fate process for fluorophenols. Studies on various fluorophenol and (trifluoromethyl)phenol isomers have shown that their degradation rates are dependent on factors like pH. acs.orgnih.govresearchgate.net For all fluorophenol isomers, photolysis rates were fastest at a pH of 10. acs.org
A key finding from these studies is that for aromatic-fluorine (Ar-F) compounds like fluorophenols, the primary photoproduct observed under various aqueous conditions is the inorganic fluoride ion. acs.orgnih.govmn.gov This indicates a complete cleavage of the C-F bond from the aromatic ring. For example, the photolysis of 4-fluorophenol proceeds via the formation of a carbene (4-oxocyclohexa-2,5-dienylidene) intermediate, which, in the presence of oxygen, reacts to form 1,4-benzoquinone. psu.edu
While fluoride is often the main product for fluorophenols, more complex molecules or different fluorine motifs can yield a variety of organofluorine byproducts. acs.orgmn.gov For instance, (trifluoromethyl)phenols can form both fluoride and other organofluorine products upon photolysis. nih.govmn.gov The use of ¹⁹F-NMR in conjunction with chromatography and mass spectrometry has been crucial for tracking the parent compounds and identifying these various fluorinated byproducts. acs.orgnih.gov
Photolysis Rate Constants for Fluorophenol Isomers
| Compound | Condition | Rate Constant (k, h⁻¹) | Primary Fluorinated Product | Reference |
|---|---|---|---|---|
| 2-Fluorophenol | pH 10 | 3.52 ± 0.07 | Fluoride | acs.org |
| 3-Fluorophenol | pH 10 | 26.4 ± 0.64 | Fluoride | acs.org |
| 4-Fluorophenol | pH 10 | 334.1 ± 93.45 | Fluoride | acs.org |
Bioremediation Strategies for Fluorophenol Pollution
Bioremediation leverages the metabolic capabilities of microorganisms to degrade, transform, or remove pollutants from the environment. frontiersin.orgbohrium.com It is considered a promising, cost-effective, and eco-friendly alternative to traditional physicochemical remediation methods, which are often expensive and energy-intensive. mdpi.comresearchgate.net Strategies can be broadly categorized as in-situ (treatment at the contaminated site) or ex-situ (removal of contaminated material for treatment elsewhere). frontiersin.orgfrontiersin.org
For fluorophenol pollution, several biological approaches are being investigated:
Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific, highly effective microbial strains to a contaminated site to enhance the degradation of pollutants. frontiersin.orgbohrium.com Biostimulation, conversely, involves modifying the environment (e.g., by adding nutrients) to stimulate the activity of the indigenous microbial population. frontiersin.org
Use of Fungi and Bacteria: As detailed in section 6.2.1, various fungi and bacteria have the enzymatic machinery to attack the fluorophenol structure. ucd.ienih.gov Harnessing these organisms in bioreactors or through landfarming (an ex-situ technique) are viable strategies. researchgate.netfrontiersin.org
Use of Microalgae: Microalgae present another promising avenue for bioremediation. The microalga Chlorella pyrenoidosa has demonstrated the ability to tolerate and remove 3-fluorophenol from water. mdpi.com After 240 hours, it removed over 50% of the compound, primarily through adsorption onto the cell surface, making it a potential biosorbent for remediation. mdpi.com
Enzyme-Based Remediation: The direct application of isolated enzymes, such as oxidoreductases or dehalogenases, offers a targeted approach. frontiersin.org Genetic and metabolic engineering can be used to improve the efficiency and substrate specificity of these enzymes and design microbial systems tailored for the degradation of specific fluorinated compounds. mdpi.comfrontiersin.org
These biological strategies offer a sustainable path toward mitigating the environmental impact of fluorophenol pollution. mdpi.comfrontiersin.org
Algal Bioremediation (e.g., Chlorella pyrenoidosa)
The green microalga Chlorella pyrenoidosa has been identified as a candidate for the bioremediation of water contaminated with fluorophenols. nih.goviwaponline.com Studies have demonstrated its ability to tolerate and remove 3-fluorophenol from aqueous solutions. nih.gov The removal efficiency is dependent on the initial concentration of the pollutant, with lower concentrations being removed more effectively. nih.gov For instance, after 240 hours of treatment, the residual ratios of 3-fluorophenol at initial concentrations of 10, 50, and 100 mg/L were found to be approximately 34.26%, 49.18%, and 49.72%, respectively. nih.gov
The primary mechanism for the removal of 3-fluorophenol by C. pyrenoidosa in the initial stages appears to be adsorption. nih.govresearchgate.net The surface of algal cells contains various functional groups, such as hydroxyl and amino groups, which can interact with the aromatic rings and fluorine atoms of 3-fluorophenol, leading to its adsorption onto the cell surface. researchgate.net
The following table summarizes the removal efficiency of 3-fluorophenol by C. pyrenoidosa at different initial concentrations.
**Table 1: Removal Efficiency of 3-Fluorophenol by *C. pyrenoidosa***
| Initial Concentration (mg/L) | Residual Ratio after 240h (%) | Removal Efficiency after 240h (%) |
| 10 | 34.26 ± 3.93 | 65.74 |
| 50 | 49.18 ± 0.64 | 50.82 |
| 100 | 49.72 ± 3.18 | 50.28 |
Mechanisms of Algal Tolerance and Response to Fluorophenol Stress
Chlorella pyrenoidosa exhibits notable tolerance to 3-fluorophenol, with the ability to withstand concentrations up to 100 mg/L. nih.gov The alga's response to 3-fluorophenol exposure is complex and involves a phenomenon known as hormesis, where low concentrations can stimulate growth, while higher concentrations initially cause inhibition followed by a recovery and promotion of growth. nih.govresearchgate.net
At the biochemical level, exposure to 3-fluorophenol induces a stress response in C. pyrenoidosa. This includes an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which help to mitigate oxidative damage caused by reactive oxygen species (ROS). nih.govresearchgate.net The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and ROS were observed to be higher than or comparable to the control group, indicating the presence of oxidative stress. nih.gov
Metabolic analysis has revealed that 3-fluorophenol exposure activates several key pathways in C. pyrenoidosa. These include the upregulation of glycerol (B35011) phospholipid metabolism, autophagy, glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, and phenylpropanoid biosynthesis. nih.govresearchgate.net These metabolic adjustments are thought to contribute to the stabilization of cell membrane structures and enhance the cell's repair capacity, thereby allowing the alga to tolerate the presence of the fluorophenol. nih.gov However, pathways related to photosynthetic pigment metabolism, such as porphyrin and carotenoid metabolism, were found to be downregulated, suggesting that the photosynthetic system is a vulnerable target of 3-fluorophenol toxicity. nih.govresearchgate.net
The following table provides a summary of the biochemical responses of C. pyrenoidosa to 3-fluorophenol stress.
Table 2: Biochemical Responses of C. pyrenoidosa to 3-Fluorophenol
| Biochemical Indicator | Response to 3-Fluorophenol Exposure | Implication |
| Superoxide Dismutase (SOD) | Increased activity | Alleviation of oxidative damage |
| Catalase (CAT) | Increased activity | Alleviation of oxidative damage |
| Reactive Oxygen Species (ROS) | Increased levels | Indication of oxidative stress |
| Malondialdehyde (MDA) | Increased levels | Indication of lipid peroxidation |
| Glycerol Phospholipid Metabolism | Upregulated | Cell membrane stabilization |
| Photosynthetic Pigment Metabolism | Downregulated | Vulnerability of the photosynthetic system |
Environmental Monitoring and Detection of Fluorinated Compounds
The widespread use and environmental persistence of fluorinated compounds necessitate robust monitoring and detection methods. acs.organr.fr Traditional techniques for detecting these compounds in environmental samples, such as water, often involve laboratory-based methods like liquid chromatography coupled with mass spectrometry (LC-MS/MS). anr.frmdpi.com These methods are highly sensitive and can be used for both targeted and non-targeted analysis of a wide range of per- and polyfluoroalkyl substances (PFAS). acs.orgmdpi.com The US Environmental Protection Agency (EPA) has established standard methods, such as EPA Method 537.1 and Method 533, for the detection of specific PFAS in drinking water using LC-MS/MS. mdpi.com
However, these laboratory-based approaches can be costly and time-consuming, creating a need for more rapid and portable detection technologies. nih.gov Emerging sensor-based technologies are being developed to provide low-cost, on-site detection of fluorinated compounds. mdpi.comnumberanalytics.com These include nanotechnology-based sensors and electrochemical methods. numberanalytics.com While some sensors have shown promise with low limits of detection, they are often designed for specific target analytes. mdpi.com
Another advanced analytical technique being explored for the detection and quantification of fluorinated pollutants is fluorine nuclear magnetic resonance (NMR) spectroscopy. anr.fr Fluorine NMR offers high sensitivity and can be used to identify and quantify various fluorinated molecules in a sample. anr.fr The development of optimized acquisition sequences and data processing algorithms aims to enhance the capabilities of this method for environmental monitoring. anr.fr
The following table lists the compound names mentioned in this article.
Vii. Conclusion and Future Research Directions for 3 Amino 5 Fluorophenol
Summary of Key Research Findings and Contributions for 3-Amino-5-fluorophenol
This compound is a distinct organofluorine compound identified by its unique chemical structure (CAS number 1167055-92-6). nih.govuni.lu While extensive research on this specific isomer is not widely documented in publicly available literature, the broader class of fluorinated aminophenols, to which it belongs, represents a significant area of chemical research. These compounds are recognized as crucial intermediates and building blocks in the synthesis of a wide array of functional molecules.
The primary contribution of research into related fluorinated aminophenols lies in their application in medicinal chemistry and materials science. For example, isomers and analogues of this compound are instrumental in constructing complex pharmaceutical agents. researchgate.netguidechem.com The strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netresearchgate.netnih.gov Therefore, the implicit contribution of this compound is its potential to serve as a valuable scaffold for the development of novel compounds with enhanced biological or material properties. Research on similar compounds, such as 4-amino-3-fluorophenol (B140874) used in the synthesis of the anticancer drug regorafenib, underscores the potential value of this class of molecules. researchgate.net
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the established importance of fluorinated aminophenols, there are significant knowledge gaps pertaining specifically to the 3-amino-5-fluoro isomer. A primary gap is the lack of detailed, optimized, and scalable synthetic pathways for its production. While syntheses for other isomers are reported, dedicated research into the efficient synthesis of this compound is an unexplored area. guidechem.com
Further research is needed to fully characterize the compound's chemical reactivity. The interplay between the electron-donating amino and hydroxyl groups and the strongly electron-withdrawing fluorine atom at the meta positions creates a unique electronic profile that warrants investigation. A thorough exploration of its reactivity in various organic reactions could unveil novel synthetic applications.
Key unexplored research avenues include:
Synthetic Methodology: Development of stereoselective and regioselective synthetic routes to produce this compound with high purity and yield.
Physicochemical Profiling: Comprehensive analysis of its properties, including pKa, lipophilicity, and metabolic stability, to create a foundational dataset for future applications.
Derivative Synthesis: Systematic exploration of its use as a precursor for a library of novel derivatives to be screened for biological activity or material properties.
Potential for Novel Applications and Interdisciplinary Research for this compound
The unique substitution pattern of this compound offers considerable potential for novel applications across various scientific disciplines. The strategic placement of fluorine can significantly influence a molecule's properties, opening doors for interdisciplinary collaboration. mdpi.com
Pharmaceutical Development: As a novel building block, this compound could be used to synthesize new drug candidates. Its structure could be incorporated into molecules targeting a range of diseases, with the fluorine atom potentially enhancing pharmacokinetic profiles. nih.govmdpi.com This creates opportunities for collaboration between synthetic organic chemists, medicinal chemists, and pharmacologists.
Materials Science: Fluorinated compounds are known to impart desirable properties such as thermal stability and chemical resistance to polymers. wikipedia.orgmdpi.com this compound could be investigated as a monomer or additive in the creation of high-performance materials, including specialty epoxy resins and advanced polymers, fostering research between chemists and materials scientists.
Agrochemicals: The development of new herbicides and pesticides often involves the incorporation of fluorine to enhance efficacy and stability. mdpi.com The potential of this compound derivatives as new agrochemical agents could be explored in conjunction with agricultural scientists.
| Research Area | Potential Application of this compound | Interdisciplinary Field |
| Medicinal Chemistry | Synthesis of novel kinase inhibitors, GPCR ligands, or metabolic disease drug candidates. | Pharmacology, Biochemistry |
| Polymer Chemistry | Development of fluorinated polyamides, polyimides, or epoxy resins with enhanced thermal and chemical resistance. | Materials Science, Engineering |
| Agrochemistry | Creation of new herbicides or fungicides with improved metabolic stability in plants and soil. | Agricultural Science, Environmental Science |
| Probe Development | Design of 19F NMR or PET imaging agents for biomedical research and diagnostics. | Bioimaging, Medical Physics |
Challenges and Opportunities in the Field of Fluorinated Aminophenol Research
The broader field of fluorinated aminophenol research faces both challenges and significant opportunities. A primary challenge is the complexity and cost associated with synthetic fluorination chemistry. researchgate.net Achieving specific regioselectivity in the synthesis of polysubstituted fluoroaromatic compounds can be difficult and often requires multi-step processes or specialized reagents. Furthermore, the environmental fate of organofluorine compounds is an area of increasing scrutiny, necessitating the design of molecules that are both effective and environmentally benign. researchgate.netox.ac.uk
Despite these challenges, the opportunities are vast. The unique properties imparted by fluorine are often unattainable with other elements, making it an indispensable tool in modern molecular design. researchgate.netmdpi.com
Opportunity for Innovation: There is a continuing opportunity to develop more efficient, cost-effective, and environmentally friendly fluorination methods.
Designing for Functionality: The ability of fluorine to fine-tune electronic properties, conformation, and metabolic stability allows for the rational design of molecules with highly specific functions, from targeted pharmaceuticals to advanced materials. researchgate.netnih.gov
Expanding Chemical Space: Fluorinated aminophenols like this compound provide access to novel chemical space, enabling the discovery of compounds with unprecedented properties and applications.
The continued exploration of these unique building blocks is poised to drive innovation across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Amino-5-fluorophenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) on fluorophenol precursors. For example, starting with 5-fluoro-2-nitrophenol, reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite yields the amine . Optimization includes adjusting reaction temperature (e.g., 60–80°C for NAS) and solvent polarity (e.g., ethanol/water mixtures) to enhance selectivity. Monitoring intermediates via TLC or HPLC ensures purity .
Q. What purification techniques are recommended for isolating this compound with high purity?
- Methodological Answer : Recrystallization using ethanol/water systems is standard, leveraging solubility differences. For complex mixtures, column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Purity validation requires NMR (¹H/¹³C) and LC-MS .
Q. How is this compound characterized analytically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.2 ppm) and amine protons (δ 4.5–5.5 ppm). Fluorine coupling (³J~8–10 Hz) confirms substitution patterns .
- HPLC : Retention time (e.g., 8.2 min on C18, 60% acetonitrile) quantifies purity.
- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-F stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer : Contradictions in reactivity (e.g., unexpected regioselectivity in electrophilic substitution) are addressed via computational modeling (DFT calculations for transition-state analysis) and controlled experiments (varying electrophiles like bromine or nitronium ions). Cross-referencing kinetic data (Arrhenius plots) and solvent effects (polar aprotic vs. protic) clarifies mechanisms .
Q. What strategies enhance the compound’s stability in biological assays?
- Methodological Answer : Stabilization methods include:
- pH Control : Buffering at pH 6–7 (phosphate buffer) to prevent amine oxidation.
- Light Protection : Storing solutions in amber vials to avoid photodegradation.
- Antioxidants : Adding 0.1% ascorbic acid in cell culture media .
Q. How does fluorination impact the biological activity of this compound in enzyme interaction studies?
- Methodological Answer : Fluorine’s electronegativity enhances hydrogen-bonding with enzymes (e.g., tyrosine kinases). Competitive inhibition assays (IC₅₀ determination via fluorescence polarization) and X-ray crystallography reveal binding modes. Comparative studies with non-fluorinated analogs (e.g., 3-Amino-5-methylphenol) quantify fluorine’s contribution to binding affinity .
Q. What are the applications of this compound in environmental analysis?
- Methodological Answer : It serves as a derivatization agent for detecting phenolic pollutants via GC-MS. For example, reacting with acetic anhydride forms stable acetylated derivatives, improving chromatographic resolution. Detection limits (e.g., 0.1 ppb in water samples) are validated using EPA Method 8041 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
